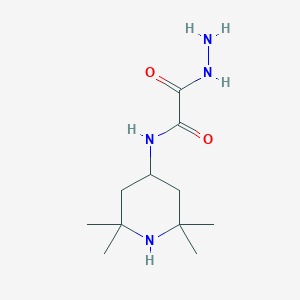
2-(2,4-Dimethylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylphenyl)guanidine is a compound that has gained significant attention in the scientific community due to its potential applications in research. It is a white crystalline powder that is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dimethylphenyl)guanidine is not fully understood. However, it is believed to act as a nucleophile due to the presence of the guanidine group. It can react with various electrophiles, such as aldehydes and ketones, to form imines. It can also react with isocyanates to form ureas.
Biochemical and Physiological Effects
2-(2,4-Dimethylphenyl)guanidine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2,4-Dimethylphenyl)guanidine in lab experiments include its high reactivity and versatility. It can be used as a reagent in various organic synthesis reactions and as a catalyst in various chemical reactions. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the research on 2-(2,4-Dimethylphenyl)guanidine. One potential area of research is the development of new synthetic methods for the compound, which can improve the yield and reduce the environmental impact. Another potential area of research is the investigation of its potential applications in medicine, such as the development of new drugs for the treatment of cancer and fungal infections. Additionally, the mechanism of action and the biochemical and physiological effects of the compound can be further studied to better understand its potential applications.
Conclusion
In conclusion, 2-(2,4-Dimethylphenyl)guanidine is a compound that has gained significant attention in the scientific community due to its potential applications in research. It is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique properties make it a versatile compound that can be used in various applications. However, its potential toxicity and the need for careful handling and disposal should be considered. Further research is needed to fully understand its mechanism of action and its potential applications in medicine and other fields.
Méthodes De Synthèse
The synthesis of 2-(2,4-Dimethylphenyl)guanidine involves the reaction of 2,4-dimethylaniline with cyanamide in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reactants.
Applications De Recherche Scientifique
2-(2,4-Dimethylphenyl)guanidine has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, especially in the preparation of various heterocyclic compounds. It has also been used as a catalyst in various chemical reactions, such as the synthesis of imines and oxazoles.
Propriétés
Numéro CAS |
112677-30-2 |
|---|---|
Nom du produit |
2-(2,4-Dimethylphenyl)guanidine |
Formule moléculaire |
C9H13N3 |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-(2,4-dimethylphenyl)guanidine |
InChI |
InChI=1S/C9H13N3/c1-6-3-4-8(7(2)5-6)12-9(10)11/h3-5H,1-2H3,(H4,10,11,12) |
Clé InChI |
RYIUHRFCOGHNTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=C(N)N)C |
SMILES canonique |
CC1=CC(=C(C=C1)N=C(N)N)C |
Synonymes |
N-(2,4-DIMETHYL-PHENYL)-GUANIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)
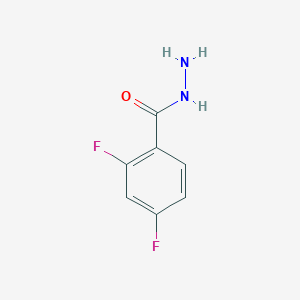
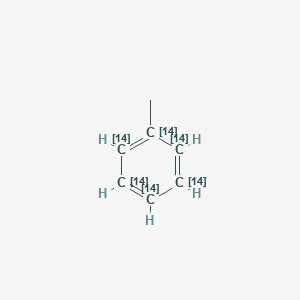
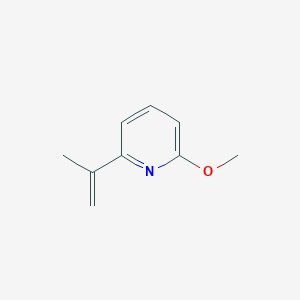
![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)

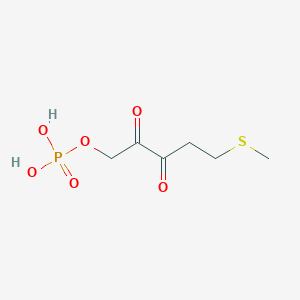
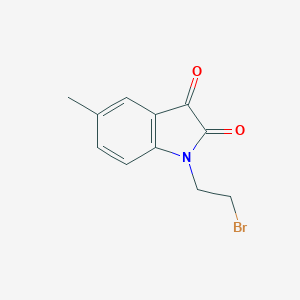
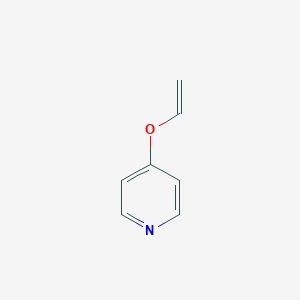
![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)
